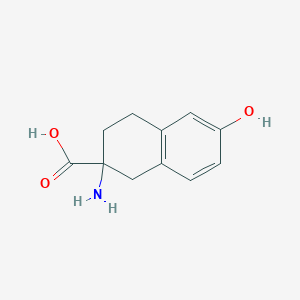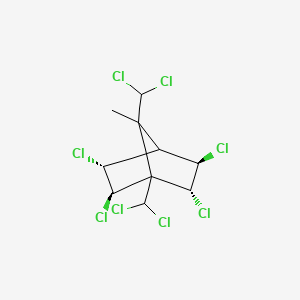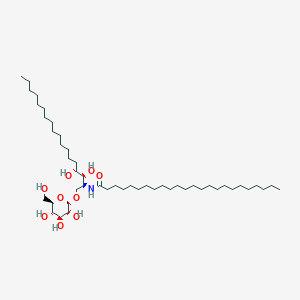![molecular formula C25H32N2O6 B1253282 (2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester](/img/structure/B1253282.png)
(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester is a depsipeptide.
Applications De Recherche Scientifique
Synthesis and Derivatives
- A study by Brinkmann et al. (2000) discusses the synthesis of γ,γ-dimethyl and γ,γ-diphenyl substituted α- and β-amino-butyrolactones using l-aspartic acid as a chiral building block, which is relevant to the chemical structure of the compound (Brinkmann et al., 2000).
Chemical Properties and Reactions
- Kucherenko et al. (2008) explore the condensation of o-cyanomethylbenzoic acids with esters of amino-thiophene carboxylic acids, yielding compounds with structural similarities to the compound in focus (Kucherenko et al., 2008).
- Andruszkiewicz et al. (1990) synthesized (R)- and (S)-4-Amino-3-methylbutanoic acids, which are structurally related to the compound being studied (Andruszkiewicz et al., 1990).
Application in Synthesis of Other Compounds
- Nesterkina et al. (2022) report the synthesis of an ester based on l-menthol and phenibut, which includes structural elements similar to the compound (Nesterkina et al., 2022).
- Chantreux et al. (1984) describe the use of a 2-(diphenylphosphino)ethyl group for carboxyl-protection in peptide chemistry, which is relevant to the chemical manipulation of compounds like the one being studied (Chantreux et al., 1984).
Chemical Analysis and Characterization
- Warnke and Trojanowska (1993) conducted a study on 1H NMR spectra of 2-aminooxypropanoic acid and its derivatives, which can be informative for the analysis of similar compounds (Warnke & Trojanowska, 1993).
Biosynthesis and Natural Analogs
- Rowan et al. (1996) investigated the biosynthesis of 2-methylbutanoate esters in apples, providing insights into the natural occurrence and synthesis of similar ester compounds (Rowan et al., 1996).
Miscellaneous Studies
- Parr and Reiss (1984) prepared N-substituted enaminones from 3-aminobutenoic acids, which are structurally related to the compound of interest (Parr & Reiss, 1984).
- Kowalski et al. (2009) synthesized complexes involving 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid, demonstrating the potential for complexation and coordination chemistry involving similar compounds (Kowalski et al., 2009).
Propriétés
Nom du produit |
(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester |
|---|---|
Formule moléculaire |
C25H32N2O6 |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
[2-oxo-2-(4-propan-2-ylanilino)ethyl] (2S)-2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C25H32N2O6/c1-15(2)17-7-9-19(10-8-17)26-22(28)14-33-25(30)23(16(3)4)27-24(29)18-11-20(31-5)13-21(12-18)32-6/h7-13,15-16,23H,14H2,1-6H3,(H,26,28)(H,27,29)/t23-/m0/s1 |
Clé InChI |
NEZVXQGPXYPDSG-QHCPKHFHSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)NC(=O)COC(=O)[C@H](C(C)C)NC(=O)C2=CC(=CC(=C2)OC)OC |
SMILES canonique |
CC(C)C1=CC=C(C=C1)NC(=O)COC(=O)C(C(C)C)NC(=O)C2=CC(=CC(=C2)OC)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



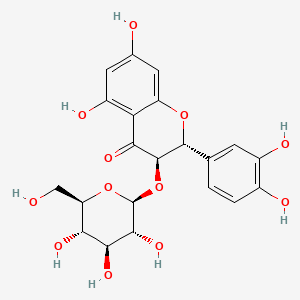
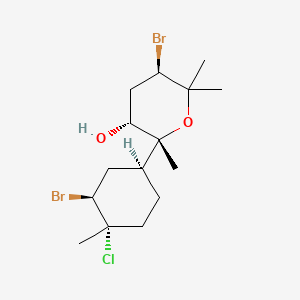
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1253203.png)
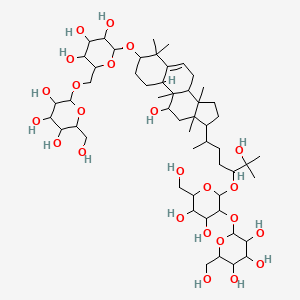
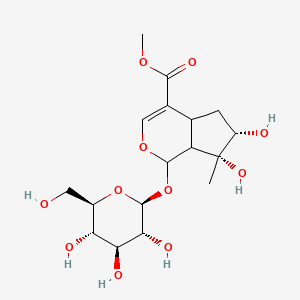
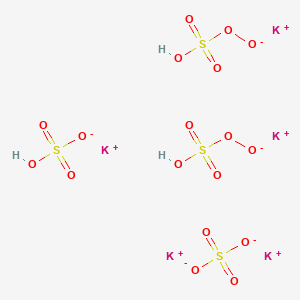
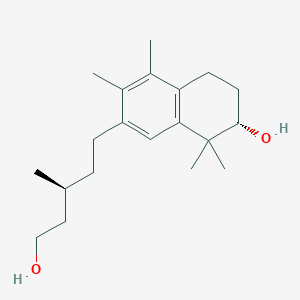
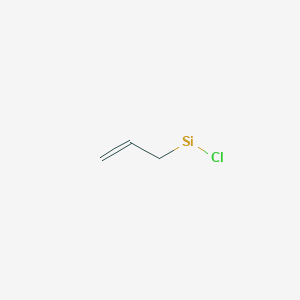

![1,2-di-[(9Z)-hexadecenoyl]glycerol](/img/structure/B1253215.png)
![6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1253216.png)
